Methyl 4-isopropyl-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-isopropyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by a methyl ester group at the second position and an isopropyl group at the fourth position of the pyrrole ring. Pyrrole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-isopropyl-1H-pyrrole-2-carboxylate typically involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. One common method includes the reaction of 2,4,4-trimethoxybutan-1-amine with carboxylic acids, followed by acid-mediated cyclization . The reaction conditions often involve the use of solvents like toluene and catalysts such as tetrabutylammonium iodide and potassium carbonate .
Industrial Production Methods
Industrial production of pyrrole derivatives, including methyl 4-isopropyl-1H-pyrrole-2-carboxylate, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-isopropyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the nitrogen atom and the positions adjacent to it.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include pyrrole-2-carboxylic acids, alcohols, and substituted pyrrole derivatives. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
Methyl 4-isopropyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Pyrrole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of methyl 4-isopropyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-isopropyl-1H-pyrrole-2-carboxylate include:
- Methyl 4-isopropyl-1H-indole-2-carboxylate
- Methyl 4-isopropyl-1H-pyrrole-3-carboxylate
- Methyl 4-isopropyl-1H-pyrrole-2-acetate .
Uniqueness
Methyl 4-isopropyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the fourth position and the ester group at the second position of the pyrrole ring enhances its stability and reactivity compared to other pyrrole derivatives .
Properties
CAS No. |
7165-07-3 |
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Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
methyl 4-propan-2-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-6(2)7-4-8(10-5-7)9(11)12-3/h4-6,10H,1-3H3 |
InChI Key |
JFMAEFAAICBJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CNC(=C1)C(=O)OC |
Origin of Product |
United States |
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